![molecular formula C7H11NO2 B14735260 (2R)-2-Nitrobicyclo[2.2.1]heptane CAS No. 6343-65-3](/img/structure/B14735260.png)
(2R)-2-Nitrobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Nitrobicyclo[221]heptane is a bicyclic compound characterized by a nitro group attached to the second carbon of the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Nitrobicyclo[2.2.1]heptane typically involves the nitration of bicyclo[2.2.1]heptane derivatives. One common method is the nitration of bicyclo[2.2.1]heptane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: (2R)-2-Aminobicyclo[2.2.1]heptane.
Oxidation: Nitroso or nitrate derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Nitrobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Aminobicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane derivatives with different substituents
Uniqueness
(2R)-2-Nitrobicyclo[2.2.1]heptane is unique due to its nitro group, which imparts distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives. The presence of the nitro group allows for a variety of chemical transformations and interactions that are not possible with other substituents.
Properties
CAS No. |
6343-65-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5?,6?,7-/m1/s1 |
InChI Key |
CXLHGMQQYZDPLY-KPGICGJXSA-N |
Isomeric SMILES |
C1CC2CC1C[C@H]2[N+](=O)[O-] |
Canonical SMILES |
C1CC2CC1CC2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


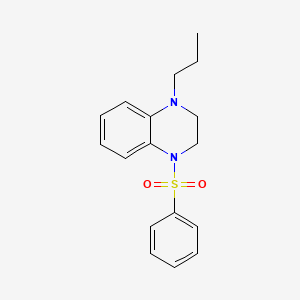
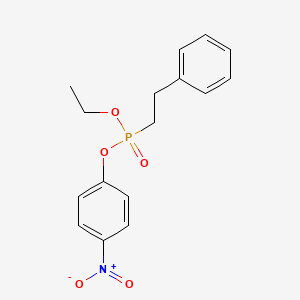

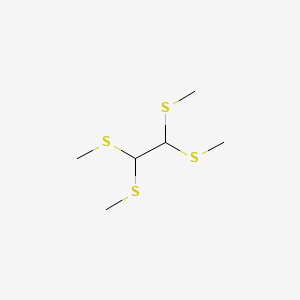
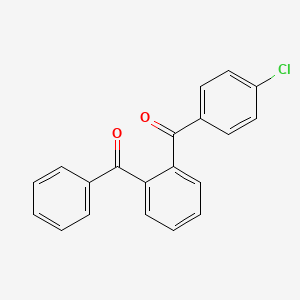
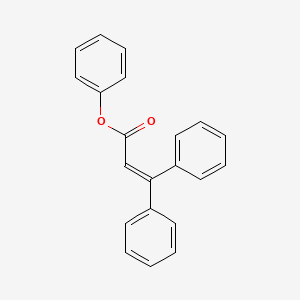
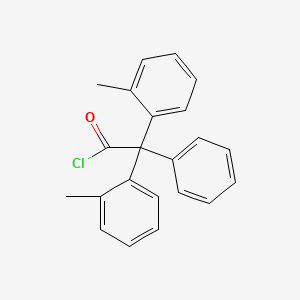

![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
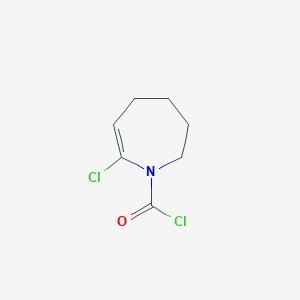
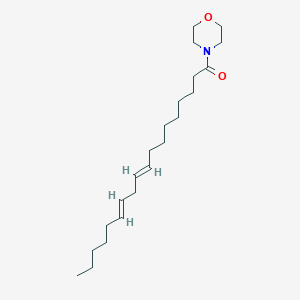
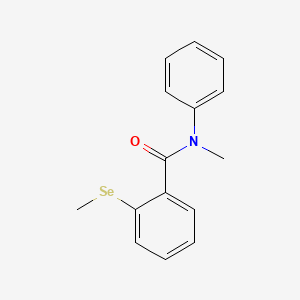
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

